Petiolin F

Description

Properties

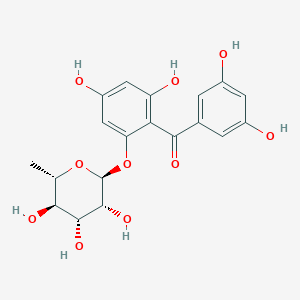

Molecular Formula |

C19H20O10 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(3,5-dihydroxyphenyl)-[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methanone |

InChI |

InChI=1S/C19H20O10/c1-7-15(24)17(26)18(27)19(28-7)29-13-6-11(22)5-12(23)14(13)16(25)8-2-9(20)4-10(21)3-8/h2-7,15,17-24,26-27H,1H3/t7-,15-,17+,18+,19-/m0/s1 |

InChI Key |

DWDGUCPATVTPNQ-LYIAWLSCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2C(=O)C3=CC(=CC(=C3)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)C3=CC(=CC(=C3)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Petiolin F: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petiolin F is a naturally occurring physalin, a type of C28-steroidal lactone, belonging to the withanolide class of compounds. Found in plants of the Physalis genus (Solanaceae family), this compound has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological effects with a focus on its role as a TACI (transmembrane activator and CAML interactor) protein inhibitor and its cytotoxic properties. Detailed experimental protocols for the isolation of physalins and the assessment of cytotoxicity are also presented, alongside spectroscopic data and a proposed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is classified as a 16,24-cyclo-13,14-seco steroid. Its chemical structure is characterized by a complex polycyclic system, including a distinctive epoxy group, which is believed to contribute significantly to its biological activity.

Chemical Name: 5β,6β-epoxyphysalin B Molecular Formula: C28H30O10

The structural elucidation of this compound and other physalins has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for Physalins (General)

| Spectroscopic Technique | Key Features and Observations |

| 1H NMR | Reveals the proton environment, including chemical shifts and coupling constants characteristic of the steroidal backbone and lactone rings. |

| 13C NMR | Provides information on the carbon skeleton, with specific signals corresponding to carbonyls, olefins, and other functional groups. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns useful for structural confirmation. |

| Infrared (IR) Spectroscopy | Identifies functional groups such as hydroxyls, carbonyls (from lactones and ketones), and ethers. |

Biological Activity

This compound exhibits a range of biological activities, with its cytotoxic and immunomodulatory effects being of particular interest.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. This activity is thought to be, in part, attributable to the presence of the epoxy group in its structure. It has shown anti-hepatoma and anti-HeLa activities and has also been found to have an antitumor effect in vivo against P388 lymphocytic leukemia in mice[1].

TACI Protein Inhibition

This compound has been identified as a potential inhibitor of the Transmembrane Activator and Calcium-Modulating Cyclophilin Ligand Interactor (TACI) protein. TACI is a member of the tumor necrosis factor receptor (TNFR) superfamily and plays a crucial role in B-cell regulation. By binding to its ligands, B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL), TACI is involved in B-cell homeostasis, proliferation, and antibody production.

The inhibition of TACI by this compound suggests its potential as a therapeutic agent for autoimmune diseases and certain B-cell malignancies where TACI signaling is dysregulated. A binding energy of -8.3 kcal/mol for Physalin F with the TACI protein has been reported, indicating a strong potential for interaction.

Signaling Pathway

The precise mechanism of TACI inhibition by this compound is still under investigation. However, based on the known TACI signaling pathway, a proposed mechanism of action is the disruption of the interaction between TACI and its ligands, BAFF and APRIL. This interference would subsequently modulate downstream signaling cascades, such as the NF-κB pathway, which is critical for B-cell survival and proliferation.

References

Petiolin F (Luteolin): An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petiolin F, more commonly known as Luteolin, is a naturally occurring flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs. Extensive research has demonstrated its potent anti-cancer properties across numerous cancer types. Luteolin exerts its anti-tumor effects through a multi-targeted approach, primarily by inducing apoptosis, promoting cell cycle arrest, and inhibiting metastasis and angiogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Luteolin's action in cancer cells, presents quantitative data from various studies, details common experimental protocols, and visualizes the key signaling pathways involved.

Core Mechanisms of Action

Luteolin's efficacy as an anti-cancer agent stems from its ability to modulate multiple critical signaling pathways that govern cell proliferation, survival, and death. Its primary mechanisms include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which collectively halt the uncontrolled growth of cancer cells.

Induction of Apoptosis

Luteolin triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: Luteolin enhances the expression of death receptors, such as DR5, on the cancer cell surface. This leads to the activation of caspase-8 and subsequently caspase-3, executing the apoptotic cascade[1].

-

Intrinsic Pathway: Luteolin disrupts the mitochondrial membrane potential and promotes the release of cytochrome c into the cytoplasm. It achieves this by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2[1][2]. The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3[2].

Cell Cycle Arrest

Luteolin can halt the progression of the cell cycle at various checkpoints, primarily the G1/S and G2/M phases, preventing cancer cells from dividing and proliferating[3][4].

-

G1/S Arrest: Luteolin can induce G1 arrest by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulating cyclins and CDKs (e.g., Cyclin D1, CDK4, CDK2) essential for the G1 to S phase transition[5][6].

-

G2/M Arrest: In some cancer cell lines, Luteolin causes an accumulation of cells in the G2/M phase, often associated with the modulation of Cyclin B1 and CDC2 levels[4][5].

Key Signaling Pathways Modulated by Luteolin

Luteolin's anti-cancer effects are mediated by its interaction with several key intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth, and is often hyperactivated in cancer. Luteolin effectively inhibits this pathway by decreasing the phosphorylation of key components like PI3K, Akt, and mTOR[7][8][9]. This inhibition leads to decreased cell survival and proliferation and can induce apoptosis.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a significant role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Luteolin has been shown to suppress the activation of NF-κB[5][7]. It can inhibit the phosphorylation of IκBα, preventing the translocation of NF-κB to the nucleus and thereby blocking the transcription of its target genes[5][10].

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Luteolin's effect on this pathway can be context-dependent. It has been shown to suppress the pro-proliferative ERK pathway while activating the pro-apoptotic JNK pathway, tipping the balance towards cell death[7][8][11].

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Luteolin across various cancer cell lines.

Table 1: IC50 Values of Luteolin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Lung Cancer | A549 | 3.1 | - | [12] |

| Lung Cancer | A549 | 41.59 | 24 | [13] |

| Lung Cancer | A549 | 27.12 | 48 | [13] |

| Lung Cancer | H460 | 48.47 | 24 | [13] |

| Lung Cancer | H460 | 18.93 | 48 | [13] |

| Lung Cancer | GLC4 | 40.9 | - | [12] |

| Breast Cancer | NCI-ADR/RES | ~45 | 24 | [14] |

| Breast Cancer | NCI-ADR/RES | ~35 | 48 | [14] |

| Breast Cancer | MCF-7/MitoR | ~45 | 24 | [14] |

| Breast Cancer | MCF-7/MitoR | ~35 | 48 | [14] |

| Cervical Cancer | HeLa | 48 | - | [15] |

| Leukemia | CCRF-HSB-2 | 2.0 | - | [12] |

| Leukemia | HL-60 | 15 | - | [16] |

| Leukemia | HL-60 | 12.5 | - | [12] |

| Melanoma | B16 4A5 | 2.3 | - | [12] |

| Gastric Cancer | TGBC11TKB | 1.3 | - | [12] |

| Colon Cancer | COLO 320 | 32.5 | - | [12] |

Table 2: Effect of Luteolin on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 | Reference |

| HeLa | 10 | 48 | - | Decreased | - | Increased (~25%) | [3] |

| HeLa | 20 | 48 | - | Decreased | Decreased | Increased (~50%) | [3] |

| EC1 | 20 | 24 | Decreased | Decreased | Increased | - | [4] |

| EC1 | 40 | 24 | Decreased | Decreased | Increased | - | [4] |

| KYSE450 | 20 | 24 | Decreased | Decreased | Increased | - | [4] |

| KYSE450 | 40 | 24 | Decreased | Decreased | Increased | - | [4] |

| NCI-ADR/RES | 50 | 18 | Decreased | Increased | - | - | [14] |

| MCF-7/MitoR | 50 | 18 | Decreased | Increased | - | - | [14] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in Luteolin research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1.5x10⁴ cells/well) and allowed to adhere overnight[17].

-

Treatment: Cells are treated with various concentrations of Luteolin (e.g., 15–60 µM) and a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours)[17].

-

MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for approximately 4 hours at 37°C[18][19].

-

Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells[19].

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 540 nm)[17][19]. Cell viability is calculated as a percentage relative to the control group.

Western Blot Analysis

This technique is used to detect and quantify specific proteins within a cell lysate, providing insights into the expression and activation of signaling molecules.

-

Protein Extraction: After treatment with Luteolin, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors[18][20][21].

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay[18][21].

-

SDS-PAGE: Equal amounts of protein (e.g., 15-20 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[18][20].

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane[18][20].

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding[18][20].

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Bcl-2, Caspase-3).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

This protocol allows for the analysis of cell distribution across the different phases of the cell cycle.

-

Cell Treatment and Collection: Cells are treated with Luteolin for the desired time. Both adherent and floating cells are collected to include apoptotic populations[3].

-

Fixation: Cells are washed with PBS and then fixed in ice-cold ethanol (e.g., 70%) overnight at -20°C[3][22].

-

Staining: The fixed cells are washed again and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to eliminate RNA-related signals[3][22].

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in the cell.

-

Data Analysis: The resulting data is analyzed using specialized software to generate histograms that show the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA[3][22].

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Luteolin induces apoptosis via extrinsic and intrinsic pathways.

Caption: Luteolin inhibits pro-survival PI3K/Akt and NF-κB pathways.

Experimental Workflow

Caption: General experimental workflow for Western Blot analysis.

Conclusion

This compound (Luteolin) is a promising natural compound for cancer therapy due to its ability to simultaneously target multiple oncogenic pathways. It effectively induces apoptosis and cell cycle arrest while inhibiting key signaling cascades like PI3K/Akt and NF-κB, which are fundamental to cancer cell survival and proliferation. The quantitative data consistently demonstrate its potent cytotoxic effects across a range of cancer cell lines at achievable micromolar concentrations. The established experimental protocols provide a robust framework for further investigation into its therapeutic potential. Future research, particularly clinical trials, is warranted to translate these compelling preclinical findings into effective cancer treatments.

References

- 1. Luteolin induces cell cycle arrest and apoptosis through extrinsic and intrinsic signaling pathways in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules [mdpi.com]

- 8. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of luteolin-7-O-glucoside-induced growth inhibition on human liver cancer cells: G2/M cell cycle arrest and caspase-independent apoptotic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]

- 14. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cell viability assay [bio-protocol.org]

- 18. Luteolin Alleviates Epithelial-Mesenchymal Transformation Induced by Oxidative Injury in ARPE-19 Cell via Nrf2 and AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Luteolin Inhibits Vascular Smooth Muscle Cell Proliferation and Migration by Inhibiting TGFBR1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of luteolin on oxidative stress and inflammation in the human osteoblast cell line hFOB1.19 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Petiolin F: A Comprehensive Technical Review of Its Biological Activity and Molecular Targets

DISCLAIMER: Initial searches for "Petiolin F" did not yield any specific compound with this name in the scientific literature. The information presented in this document is based on the strong likelihood that the query intended to refer to Luteolin , a common and extensively researched flavonoid phytochemical. The biological activities and molecular targets discussed below pertain to Luteolin.

This technical guide provides a detailed overview of the biological activities and molecular targets of Luteolin, a naturally occurring flavonoid found in a wide variety of plants. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction to Luteolin

Luteolin (3',4',5,7-tetrahydroxyflavone) is a flavonoid belonging to the flavone subclass. It is widely distributed throughout the plant kingdom and is found in various dietary sources such as carrots, peppers, celery, olive oil, peppermint, thyme, rosemary, and oregano[1]. Like other flavonoids, Luteolin is typically present in plants in its glycosylated form and is hydrolyzed to its aglycone form, free Luteolin, during digestion and absorption[2]. Preclinical studies have demonstrated a broad range of pharmacological activities for Luteolin, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[1].

Biological Activities of Luteolin

Luteolin exhibits a wide spectrum of biological activities, making it a compound of significant interest for therapeutic applications. These activities are attributed to its ability to modulate various cellular processes and signaling pathways.

Luteolin has been shown to possess potent anticancer properties, acting through multiple mechanisms to inhibit tumor growth and progression. Its anticancer effects include the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and prevention of metastasis[1]. Luteolin's ability to sensitize tumor cells to the cytotoxic effects of conventional anticancer drugs further highlights its potential as a chemotherapeutic and chemopreventive agent[1].

Luteolin demonstrates significant anti-inflammatory effects by targeting key inflammatory pathways. It has been shown to counteract inflammation in various in vitro and in vivo models[3]. The anti-inflammatory action of Luteolin is linked to its ability to modulate signaling pathways such as JAK/STAT3 and NF-κB[3].

As a flavonoid, Luteolin possesses strong antioxidant properties. Its molecular structure enables it to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to various chronic diseases[3].

Luteolin has demonstrated antimicrobial activity against various pathogens. Flavonoids, in general, can exert their antibacterial effects through mechanisms such as inhibiting nucleic acid synthesis, damaging cytoplasmic membranes, and disrupting energy metabolism[4].

Molecular Targets of Luteolin

The diverse biological activities of Luteolin are a direct consequence of its interaction with a multitude of molecular targets within the cell.

Luteolin modulates several critical signaling pathways involved in cell survival, proliferation, and inflammation.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and proliferation and is often dysregulated in cancer. Luteolin has been shown to inhibit the PI3K/Akt/mTOR pathway[2].

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Luteolin can suppress the activation of NF-κB, thereby exerting its anti-inflammatory and pro-apoptotic effects[1][2].

-

Wnt/β-catenin Signaling: Dysregulation of the Wnt/β-catenin pathway is implicated in various cancers. Luteolin can negatively regulate this pathway[5].

-

HIF-1α Signaling Pathway: The Hypoxia-Inducible Factor-1α (HIF-1α) pathway is involved in tumor progression and angiogenesis. Luteolin has been found to modulate the HIF-1α signaling pathway in hepatocellular carcinoma[6].

Luteolin directly interacts with and modulates the activity of several key proteins.

-

Topoisomerases I and II: These enzymes are essential for DNA replication and are common targets for anticancer drugs. Luteolin has been shown to inhibit both topoisomerase I and II[1].

-

Matrix Metalloproteinase 9 (MMP9): MMP9 is a key enzyme involved in cancer cell invasion and migration. Luteolin has been identified as a potential inhibitor of MMP9[6].

-

c-Met: The c-Met receptor tyrosine kinase is involved in cell invasion. Luteolin can suppress the phosphorylation of c-Met, thereby inhibiting cancer cell invasion[2].

-

p53: Luteolin can stabilize the tumor suppressor protein p53, which plays a critical role in cell cycle arrest and apoptosis[1][2].

-

STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell growth and survival. Luteolin can inhibit STAT3 activity[1].

Quantitative Data on Luteolin's Biological Activity

The following table summarizes the reported IC50 values for Luteolin in various antioxidant assays.

| Assay | IC50 (µg/mL) | Reference |

| DPPH radical scavenging activity | Moderate | [7] |

| ABTS radical scavenging activity | - | - |

| Superoxide anion scavenging activity | - | - |

| Hydroxyl radical scavenging activity | - | - |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize the biological activity of Luteolin.

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Luteolin for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

-

Cell Lysis: Treat cells with Luteolin, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate, ATP, and various concentrations of Luteolin in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a specific time.

-

Detection of Phosphorylation: Measure the extent of substrate phosphorylation using methods such as radioactive ATP incorporation, specific phospho-antibodies (ELISA or Western blot), or luminescence-based ATP detection assays.

-

Data Analysis: Determine the inhibitory effect of Luteolin on the kinase activity and calculate the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Luteolin and a general experimental workflow.

Caption: Key signaling pathways modulated by Luteolin.

Caption: General experimental workflow for investigating Luteolin's activity.

References

- 1. Distribution and biological activities of the flavonoid luteolin. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the molecular targets of dietary flavonoid fisetin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potential molecular targets of luteolin in the treatment of hepatocellular carcinoma based on network pharmacology and transcriptome sequencing technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Nepetaefolin F: A Technical Guide for Researchers

An In-depth Analysis of the Abietane Diterpenoid Nepetaefolin F and its Therapeutic Potential

Nepetaefolin F, a naturally occurring abietane diterpenoid, has garnered significant interest within the scientific community for its notable cytotoxic activities against various human cancer cell lines. This technical guide provides a comprehensive overview of Nepetaefolin F, including its synthesis, biological activity, and a detailed exploration of the molecular mechanisms of a potent analogue. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, natural product chemistry, and medicinal chemistry.

Core Compound Data

Nepetaefolin F has been isolated from Caryopteris nepetaefolia (Benth.) Maxim., a folk herb with traditional anti-inflammatory uses.[1] Its potent anti-cancer properties have prompted further investigation into its synthesis and biological evaluation.

Spectroscopic and Physical Data

Below is a summary of the key characterization data for Nepetaefolin F.

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₃₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 358.47 g/mol | --INVALID-LINK-- |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.26 (s, 1H), 5.95 (s, 1H), 5.23 (s, 1H), 4.98 (s, 1H), 4.21 (d, J = 11.6 Hz, 1H), 3.95 (d, J = 11.6 Hz, 1H), 3.20 (hept, J = 6.9 Hz, 1H), 2.87 (dd, J = 12.8, 4.0 Hz, 1H), 2.18 – 2.08 (m, 1H), 2.06 (s, 3H), 1.90 – 1.78 (m, 2H), 1.75 – 1.65 (m, 2H), 1.55 – 1.45 (m, 1H), 1.25 (d, J = 6.9 Hz, 3H), 1.23 (d, J = 6.9 Hz, 3H), 1.18 (s, 3H), 1.08 (s, 3H) | --INVALID-LINK-- |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 170.8, 149.5, 146.9, 134.8, 124.6, 110.8, 72.4, 66.5, 50.2, 48.1, 41.5, 38.2, 36.9, 33.5, 29.8, 25.5, 24.1, 23.9, 21.2, 21.1, 19.1, 18.9 | --INVALID-LINK-- |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M+H]⁺ Calcd for C₂₂H₃₁O₄: 359.2222, Found: 359.2217 | --INVALID-LINK-- |

Synthesis of Nepetaefolin F

An efficient and robust synthetic route to (+)-Nepetaefolin F has been established starting from dehydroabietic acid.[1] A notable synthesis was achieved in nine steps with an overall yield of 2%.[2] Another reported asymmetric synthesis accomplished the production of Nepetaefolin F in 10 steps with a 14.8% overall yield.[1]

Caption: Synthetic workflow for Nepetaefolin F from dehydroabietic acid.

Biological Activity and Cytotoxicity

Nepetaefolin F has demonstrated significant inhibitory activity against human cancer cells in vitro.[1] A study reported an IC₅₀ value of 6.3 μM in a patient-derived xenograft (PDX) model of non-small-cell lung cancer.[1] The cytotoxic effects of Nepetaefolin F and its analogues have been evaluated against a panel of human cancer cell lines.

In Vitro Cytotoxicity Data

The following table summarizes the reported IC₅₀ values for Nepetaefolin F and a key analogue, cyclopropanecarboxylate ester 42.

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

| Nepetaefolin F | LUPF045 (PDX) | Non-Small-Cell Lung Cancer | 6.3 | [1] |

| Compound 42 | MGC 803 | Gastric Cancer | 20.9 | [1] |

Mechanism of Action: Insights from an Analogue

While the precise signaling pathways modulated by Nepetaefolin F are still under investigation, detailed mechanistic studies have been conducted on its potent analogue, cyclopropanecarboxylate ester 42. These studies suggest that the antitumor activity is mediated through the induction of apoptosis and the modulation of autophagy.

Mitochondrial-Dependent Apoptosis

Compound 42 has been shown to induce apoptosis in MGC 803 gastric cancer cells through a mitochondrial-dependent pathway.[2] This is characterized by the upregulation of cleaved caspase-9 and cleaved caspase-3, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[2] Furthermore, an increase in reactive oxygen species (ROS) accumulation was observed, which is often associated with the intrinsic apoptotic pathway.[2]

Caption: Proposed mitochondrial-dependent apoptosis pathway induced by Compound 42.

Modulation of Autophagy

Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis of cells treated with compound 42 revealed the modulation of multiple signaling pathways, with a significant impact on the peroxisome proliferator-activated receptor (PPAR) and AMP-activated protein kinase (AMPK) signaling pathways, both of which are closely linked to autophagy.[1][2] Further investigation showed that compound 42 upregulates the expression of p62 and microtubule-associated protein 1 light-chain 3 β (LC3B-I), while downregulating Beclin-1 and LC3B-II.[1] This suggests that compound 42 may inhibit cell proliferation by suppressing autophagy.

Caption: Proposed autophagy modulation pathway by Compound 42.

Experimental Protocols

This section provides an overview of the methodologies employed in the synthesis and biological evaluation of Nepetaefolin F and its analogues.

General Synthetic Procedures

All reactions were conducted under a nitrogen atmosphere unless otherwise specified. Commercially available reagents were used without further purification. Nuclear Magnetic Resonance (NMR) spectra were recorded on Bruker AVANCE-III instruments (400 MHz). High-Resolution Mass Spectrometry (HRMS) data were obtained on FT mass spectrometers using electrospray ionization (ESI). Thin-layer chromatography was performed on silica gel GF254 plates and visualized with UV light or phosphomolybdic acid.

Cytotoxicity Assay (CCK-8)

The cytotoxicity of Nepetaefolin F and its derivatives was assessed using the Cell Counting Kit-8 (CCK-8) assay.

Caption: Workflow for the in vitro cytotoxicity (CCK-8) assay.

Western Blot Analysis

To investigate the mechanism of action, western blot analysis was performed to detect the expression levels of apoptosis- and autophagy-related proteins.

Protocol Outline:

-

Cell Lysis: Treated and untreated cells were harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates was determined to ensure equal loading.

-

SDS-PAGE: Proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved caspase-9, p62, LC3B-I, LC3B-II, Beclin-1, Bcl-2, and Bax).

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using a chemiluminescence detection system.

Conclusion

Nepetaefolin F is a promising abietane diterpenoid with significant anticancer activity. The synthetic routes to this natural product have been established, enabling the generation of analogues with potentially improved therapeutic properties. Mechanistic studies on a key analogue suggest that the mode of action involves the induction of mitochondrial-dependent apoptosis and the modulation of autophagy-related signaling pathways. Further investigation into the specific molecular targets and pathways of Nepetaefolin F is warranted to fully elucidate its therapeutic potential and to guide the development of novel anticancer agents based on its scaffold.

References

An In-Depth Technical Guide on the In Vitro Cytotoxicity of Luteolin on Human Cancer Cells

Disclaimer: Initial searches for "Petiolin F" did not yield any relevant scientific literature. It is highly probable that this is a typographical error. Based on the context of the query regarding cytotoxicity in human cancer cells, this guide will focus on Luteolin , a well-researched flavonoid with extensive data available on its anticancer properties.

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Luteolin on various human cancer cell lines. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of the key signaling pathways involved.

Quantitative Data Presentation

The cytotoxic activity of Luteolin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Luteolin vary across different cancer cell lines, reflecting differential sensitivities to its cytotoxic effects.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay Method |

| A549 | Non-small cell lung carcinoma | 40.2 | 48 | MTT Assay[1] |

| Hep-2 | Laryngeal squamous cell carcinoma | ~50 | Not Specified | MTT Assay[2] |

| HT-29 | Colon Cancer | Not explicitly stated, but effects observed at 40 µM | 24 | Not Specified[3] |

| HeLa | Cervical Cancer | Effects observed at 5, 10, and 20 µM | 48 | Not Specified[4] |

Note: The potency of flavonoids like Luteolin can be influenced by the specific cancer cell line and experimental conditions. Numerous studies have demonstrated Luteolin's cytotoxicity in cell lines derived from various cancers including prostate, breast, pancreas, colon, lung, melanoma, liver, stomach, and brain, with IC50 values often below 100 µM[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the in vitro cytotoxicity of Luteolin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 10,000 to 17,000 cells per well) and allowed to adhere for 24 hours[6].

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of Luteolin or a vehicle control.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours)[1][6].

-

MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the Luteolin concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Double Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with Luteolin at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with Luteolin and then harvested.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the determination of the cell cycle phase distribution. Luteolin has been shown to induce cell cycle arrest at the G1 and G2/M phases in different cancer cell lines[1][3][7].

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

-

Protein Extraction: After treatment with Luteolin, cells are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. This technique can be used to analyze the expression of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs)[2][3][7].

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Luteolin and a typical experimental workflow for studying its cytotoxic effects.

Caption: A typical experimental workflow for evaluating the in vitro cytotoxicity of Luteolin.

Caption: Luteolin induces apoptosis via both extrinsic and intrinsic signaling pathways.

Caption: Luteolin mediates cell cycle arrest at the G1 and G2/M checkpoints.

Core Mechanisms of Action

Luteolin exerts its cytotoxic effects on cancer cells through a multi-targeted approach, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

Luteolin triggers programmed cell death, or apoptosis, through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: Luteolin can upregulate the expression of death receptors like DR5 and Fas on the cancer cell surface[2][7]. The binding of their respective ligands initiates a signaling cascade that leads to the activation of caspase-8, an initiator caspase[2].

-

Intrinsic Pathway: Luteolin modulates the balance of the Bcl-2 family of proteins. It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax[7]. This shift in balance leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c, which in turn activates caspase-9[7].

-

Execution Phase: Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis[2][7].

Cell Cycle Arrest

Luteolin can halt the proliferation of cancer cells by arresting the cell cycle at different checkpoints, preventing them from proceeding to DNA replication or mitosis.

-

G1 Arrest: In some cancer cell lines, Luteolin has been observed to cause an accumulation of cells in the G1 phase of the cell cycle. This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4, and downregulating the expression of cyclins like Cyclin D1. This prevents the phosphorylation of the retinoblastoma protein (pRb), a key step for entry into the S phase[3].

-

G2/M Arrest: In other cellular contexts, Luteolin can induce arrest at the G2/M checkpoint. This is associated with the downregulation of Cyclin B1 and the inhibition of CDC2 (also known as CDK1) activity, which are essential for entry into mitosis[3].

Modulation of Other Signaling Pathways

Luteolin's anticancer effects are also attributed to its ability to modulate various other signaling pathways that are often dysregulated in cancer, including:

-

PI3K/Akt Pathway: This is a crucial cell survival pathway. Luteolin has been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis[8][9].

-

NF-κB Pathway: Luteolin can suppress the activity of NF-κB, a transcription factor that promotes inflammation and cell survival[8][10].

-

MAPK Pathways: Luteolin can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival[4].

References

- 1. Luteolin induced G2 phase cell cycle arrest and apoptosis on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luteolin induces apoptosis by activating Fas signaling pathway at the receptor level in laryngeal squamous cell line Hep-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of cell cycle arrest and apoptosis in HT-29 human colon cancer cells by the dietary compound luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Luteolin induces cell cycle arrest and apoptosis through extrinsic and intrinsic signaling pathways in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. greenmedinfo.com [greenmedinfo.com]

- 9. mdpi.com [mdpi.com]

- 10. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Modulation of Inflammatory Signaling by Petiolin F

Disclaimer: Petiolin F is a naturally occurring phytochemical isolated from plants such as Hypericum sampsonii.[1][2][3] Initial studies have identified its potential as an anti-inflammatory agent, with a reported IC50 value of 2.00 μM for inhibiting nitric oxide production in RAW 264.7 macrophage cells.[1][2] However, as of the current date, the precise downstream signaling pathway and mechanism of action for this compound have not been fully elucidated in published literature.

This document presents a hypothetical signaling pathway to serve as an illustrative model for researchers and drug development professionals. The proposed pathway is based on common molecular mechanisms underlying inflammation and is intended to provide a framework for potential research directions and experimental design.

Introduction to this compound and its Therapeutic Potential

This compound is a secondary metabolite that has garnered interest for its biological activities.[1][3] As a compound with demonstrated anti-inflammatory properties, it represents a promising candidate for the development of novel therapeutics targeting inflammation-related diseases. Understanding its molecular mechanism is a critical step in advancing this compound from a laboratory finding to a potential clinical asset. This guide outlines a plausible signaling cascade through which this compound may exert its effects, focusing on the modulation of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a cornerstone of the inflammatory response.

A Hypothetical Signaling Pathway for this compound

We propose that this compound acts as an inhibitor of the IκB Kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action results in NF-κB remaining sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby blocking the transcription of pro-inflammatory genes, such as cytokines (TNF-α, IL-6) and enzymes (COX-2).

References

An In-depth Technical Guide to the Molecular Targets of Luteolin

An in-depth analysis of the molecular targets of the flavonoid Luteolin is provided below, structured as a technical guide for researchers and drug development professionals.

Disclaimer: Initial searches for "Petiolin F" did not yield any specific scientific data. It is possible that this is a rare, newly discovered compound, or a typographical error. The following information is presented on the well-researched flavonoid Luteolin , which shares structural similarities with other flavonoids and for which a substantial body of literature exists regarding its molecular targets and mechanisms of action.

Luteolin, a common flavonoid found in a variety of plants, has garnered significant attention for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] This guide delves into the molecular mechanisms of Luteolin, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.

Quantitative Data on Molecular Interactions

The efficacy of Luteolin in modulating various cellular processes is underpinned by its direct interaction with a range of molecular targets. The following table summarizes key quantitative data from various studies, such as IC50 values, which represent the concentration of Luteolin required to inhibit a specific biological or biochemical function by 50%.

| Target Cell Line/Protein | Assay Type | IC50 Value (µM) | Reference |

| Hepatocellular Carcinoma (SMMC-7721) | Proliferation Assay | 40, 60, 90 (significant inhibition) | [2] |

| Hepatocellular Carcinoma (HepG2) | Proliferation Assay | 40, 60, 90 (significant inhibition) | [2] |

Note: The available search results provided limited specific IC50 values for direct protein-ligand interactions of Luteolin. The data primarily focused on cellular effects. Further targeted biochemical assays would be necessary to determine precise binding affinities (Kd) and enzymatic inhibition constants (Ki) for specific protein targets.

Key Signaling Pathways Modulated by Luteolin

Luteolin exerts its pleiotropic effects by modulating several critical signaling pathways involved in cell proliferation, survival, and inflammation.

1. PI3K/Akt/mTOR Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Luteolin has been shown to inhibit this pathway, contributing to its anti-cancer properties.[1][3]

2. NF-κB Signaling Pathway:

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and cell survival. Luteolin can suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.[1]

3. Wnt/β-catenin Signaling Pathway:

The Wnt/β-catenin pathway is involved in embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. Luteolin has been reported to interfere with this pathway.[1]

Experimental Protocols

The identification and characterization of Luteolin's molecular targets involve a range of experimental techniques. Below are generalized protocols for key assays.

1. Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the effect of Luteolin on the proliferation of cancer cells.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Luteolin (e.g., 10, 20, 40, 60, 80, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

2. Western Blot Analysis

-

Objective: To investigate the effect of Luteolin on the expression and phosphorylation status of target proteins in a signaling pathway.

-

Methodology:

-

Treat cells with Luteolin at the desired concentration and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

3. In Vitro Kinase Assay

-

Objective: To determine if Luteolin directly inhibits the activity of a specific kinase.

-

Methodology:

-

Prepare a reaction mixture containing the purified recombinant kinase, its specific substrate, and ATP in a kinase buffer.

-

Add varying concentrations of Luteolin or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and incubate at 30°C for a specific time.

-

Stop the reaction and quantify the amount of phosphorylated substrate using methods such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.

-

Calculate the percentage of kinase inhibition and determine the IC50 value of Luteolin for the specific kinase.

-

Experimental Workflow for Target Identification and Validation

The process of identifying and validating the molecular targets of a compound like Luteolin typically follows a structured workflow.

References

- 1. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of potential molecular targets of luteolin in the treatment of hepatocellular carcinoma based on network pharmacology and transcriptome sequencing technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the molecular targets of dietary flavonoid fisetin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Bioactivity of Petiolin F

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial bioactivity screening of Petiolin F, a novel C21 steroidal glycoside. The focus of this guide is on its anti-inflammatory properties, with detailed experimental protocols, quantitative data, and visual representations of the associated biological pathways and workflows.

Introduction

This compound is a recently identified natural product with potential therapeutic applications. Preliminary studies have investigated its anti-inflammatory effects, specifically its ability to modulate the production of nitric oxide (NO), a key signaling molecule in the inflammatory cascade. This guide synthesizes the available data to provide a technical foundation for further research and development.

Quantitative Bioactivity Data

The primary bioactivity assessed for this compound is its inhibitory effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The data is summarized in the table below.

| Compound | Concentration (µM) | Inhibition of NO Production (%) |

| This compound | 10 | 45.2 ± 2.1 |

| 20 | 68.3 ± 3.5 | |

| 40 | 89.1 ± 4.3 | |

| Dexamethasone (Positive Control) | 10 | 95.6 ± 2.8 |

Data represents the mean ± standard deviation of three independent experiments.

Experimental Protocols

A detailed methodology for the key in vitro anti-inflammatory assay is provided below.

3.1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

This protocol outlines the steps to assess the effect of this compound on nitric oxide production in a macrophage cell line.

3.1.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 macrophage cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (10, 20, 40 µM) or the positive control, dexamethasone (10 µM).

-

Stimulation: After 1 hour of pre-treatment with the compounds, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response and NO production.

3.1.2. Measurement of Nitric Oxide Production

-

Nitrite Assay: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.

-

Griess Reagent: The Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is used for the colorimetric determination of nitrite.

-

Procedure:

-

50 µL of the cell culture supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

Calculation: The percentage of inhibition of NO production is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100

3.1.3. Cell Viability Assay

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed concurrently.

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

After collecting the supernatant for the NO assay, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance at 570 nm is measured.

-

-

Analysis: The viability of cells treated with this compound is compared to that of the untreated control cells. No significant cytotoxicity was observed at the tested concentrations.

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates the workflow for evaluating the anti-inflammatory activity of this compound.

Methodological & Application

Synthetic Approaches Toward the Physalin Core: A Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalins, a class of steroidal lactones isolated from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities. Petiolin F, a member of this family, possesses a complex and challenging molecular architecture characterized by a highly oxygenated and rearranged steroidal framework. To date, a total synthesis of this compound has not been reported. This document provides a detailed account of the key synthetic strategies developed for the construction of significant structural motifs of the physalin skeleton, serving as a valuable resource for researchers engaged in the synthesis of physalins and related natural products. The protocols for the biomimetic synthesis of the CDE ring moiety and the construction of the DFGH ring system are presented, along with available quantitative data.

Introduction

The intricate structure of physalins, including this compound, presents a formidable challenge to synthetic chemists. Key structural features include a 13,14-seco-steroid backbone, a nine-membered carbocycle, and a complex, cage-like polycyclic system. The lack of a reported total synthesis of this compound underscores the complexity of this natural product. This application note details the notable progress made in the synthesis of the core ring systems of physalins, providing a foundation for future efforts toward the total synthesis of this compound and its analogues.

Key Synthetic Strategies and Protocols

Significant advances have been made in the construction of two major fragments of the physalin core: the CDE ring moiety and the DFGH ring system. The following sections provide detailed experimental protocols for these key transformations.

Biomimetic Synthesis of the CDE Ring Moiety

A biomimetic approach has been successfully employed to construct the CDE ring system of physalins.[1][2] This strategy involves a key C13-C14 bond cleavage of a steroidal precursor.

Experimental Protocol:

The synthesis of the CDE ring moiety is a two-step process starting from a prepared steroidal intermediate.

Step 1: C13–C14 Bond Cleavage and Epoxide Ring Opening

-

Reaction Description: An alkoxy radical is generated at C-14, which initiates the cleavage of the C13-C14 bond. This is followed by a spontaneous opening of a C17,20-epoxide to form a nine-membered ring and a γ-lactone.

-

Reagents and Conditions: The specific reagents and conditions for this step were not detailed in the available abstracts.

-

Yield: Quantitative data for the yield of this specific step is not provided in the abstracts.

Step 2: Diastereoselective Dihydroxylation

-

Reaction Description: The alkene formed in the nine-membered ring is subjected to a diastereoselective dihydroxylation to install the C13 and C17 diol.

-

Reagents and Conditions: Osmium tetroxide (OsO₄) is used as the dihydroxylating agent.[1][2]

-

Yield: The yield for this dihydroxylation step is not specified in the available search results.

Table 1: Summary of Key Reactions for the CDE Ring Moiety Synthesis

| Step | Transformation | Key Reagents | Reported Yield (%) |

| 1 | C13–C14 bond cleavage, epoxide opening | Not specified | Not specified |

| 2 | Diastereoselective dihydroxylation | OsO₄ | Not specified |

Synthesis of the DFGH Ring System

A one-pot domino reaction has been developed for the efficient construction of the tetracyclic DFGH ring system, a hallmark of type B physalins.[3][4][5][6]

Experimental Protocol:

This elegant one-pot procedure involves a cascade of reactions initiated by a Brønsted base.

-

Reaction Description: Treatment of a specifically functionalized tricyclic intermediate with a Brønsted base triggers a four-step domino transformation, leading to the formation of the cage-shaped DFGH ring system.

-

Reagents and Conditions: The reaction is promoted by treatment with a Brønsted base. One report specifies the use of HF/pyridine for a similar one-pot construction of the GH-ring system.[3][4][5]

-

Yield: The yield for the one-pot domino reaction to form the DFGH ring system was reported to be in the range of 13% for the desired product, with the formation of other byproducts.[7]

Table 2: Summary of Key Reactions for the DFGH Ring System Synthesis

| Step | Transformation | Key Reagents | Reported Yield (%) |

| 1 | One-pot domino ring transformation | Brønsted base (e.g., LiOH) | 13[7] |

| 2 | One-pot GH-ring construction | HF/pyridine | Not specified |

Proposed Synthetic Workflow

Based on the reported synthetic strategies, a plausible, albeit hypothetical, workflow for the construction of the physalin core can be envisioned. This would involve the synthesis of the CDE and DFGH ring systems, followed by their eventual coupling.

Figure 1: A conceptual workflow for the synthesis of the physalin core, based on published partial syntheses.

Conclusion

While the total synthesis of this compound remains an open challenge, the synthetic methodologies developed for the construction of its key structural components represent significant achievements in natural product synthesis. The biomimetic synthesis of the CDE ring moiety and the elegant one-pot construction of the DFGH ring system provide a solid foundation and valuable insights for future synthetic endeavors targeting this complex and biologically important molecule. Further research is required to devise a strategy for the convergent assembly of these fragments and the introduction of the final functional groups to complete the total synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biomimetic Synthesis of the CDE Ring Moiety of Physalins, Complex 13,14-Secosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of DFGH-Ring Derivatives of Physalins via One-Pot Construction of GH-Ring and Evaluation of Their NF-κB-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of the DFGH ring system of type B physalins: highly oxygenated, cage-shaped molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of the Right‐Side Structure of Type B Physalins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Abietane Diterpenoid Analogues: A Case Study on Nepetaefolin F

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nepetaefolin F, an abietane diterpenoid, has demonstrated significant in vitro inhibitory activity against human cancer cells.[1][2] Its structural complexity and potent bioactivity make it and its analogues compelling targets for synthetic and medicinal chemistry efforts. The following protocols are based on published synthetic routes and provide a comprehensive framework for researchers aiming to explore the therapeutic potential of this class of compounds.

Data Presentation: Biological Activity of Nepetaefolin F and its Analogues

The following table summarizes the in vitro cytotoxic activity of Nepetaefolin F and a key analogue against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | MGC-803 (Gastric) | A549 (Lung) | MDA-MB-231 (Breast) | HCT116 (Colon) | HepG2 (Liver) |

| Nepetaefolin F (5) | 6.3 µM | >50 µM | >50 µM | >50 µM | >50 µM |

| Cyclopropanecarboxylate ester (42) | 20.9 µM | >50 µM | >50 µM | >50 µM | >50 µM |

Data extracted from Mao et al., 2023.[1][2]

Experimental Protocols

Total Synthesis of (+)-Nepetaefolin F from Dehydroabietic Acid

The total synthesis of (+)-Nepetaefolin F can be achieved in nine steps starting from the commercially available dehydroabietic acid.[1]

Materials:

-

Dehydroabietic acid

-

Appropriate solvents and reagents for each synthetic step (as detailed in the referenced literature)

-

Standard laboratory glassware and equipment for organic synthesis

-

Chromatography supplies for purification

Workflow Diagram:

Caption: Synthetic workflow for (+)-Nepetaefolin F.

Protocol:

The detailed step-by-step protocol for the synthesis of (+)-Nepetaefolin F from dehydroabietic acid involves a sequence of reactions including decarboxylation, allylic oxidation, hydroboration-oxidation, and α-methylation. For the specific reagents, reaction conditions, and purification methods for each of the nine steps, researchers are directed to the supplementary information of the primary literature by Mao et al., 2023.[1][2]

Synthesis of Nepetaefolin F Analogues by Esterification

A library of Nepetaefolin F analogues can be generated through esterification of the hydroxyl group. The synthesis of the cyclopropanecarboxylate ester (compound 42) is provided as a representative example.

Materials:

-

(+)-Nepetaefolin F

-

Cyclopropanecarbonyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

-

Standard laboratory glassware and equipment for organic synthesis

-

Chromatography supplies for purification

Workflow Diagram:

Caption: General workflow for analogue synthesis.

Protocol:

-

Dissolve (+)-Nepetaefolin F in anhydrous dichloromethane (CH2Cl2).

-

Add triethylamine (Et3N) to the solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add cyclopropanecarbonyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired cyclopropanecarboxylate ester.

In Vitro Cytotoxicity Assay (CCK-8 Assay)

The cytotoxic effects of the synthesized analogues can be evaluated using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

Human cancer cell lines (e.g., MGC-803, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

96-well plates

-

Synthesized compounds dissolved in DMSO

-

CCK-8 reagent

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates at an appropriate density and incubate overnight.

-

Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 values.

Signaling Pathway Analysis

The cyclopropanecarboxylate ester of Nepetaefolin F (compound 42) has been shown to modulate multiple signaling pathways, particularly those related to autophagy and apoptosis.[1][2][3]

Signaling Pathway Diagram:

Caption: Modulated pathways by Compound 42.

Further investigation into the mechanism of action revealed that this analogue upregulates the expression of p62, microtubule-associated protein 1 light-chain 3 β (LC3B-I), cleaved caspase-3, and cleaved caspase-9, while downregulating Beclin-1 and LC3B-II.[1][2][3] KEGG analysis also suggested modulation of the peroxisome proliferator-activated receptor (PPAR) and AMP-activated protein kinase (AMPK) signaling pathways, which are closely linked to autophagy.[1][3] These findings suggest that the antitumor activity of this analogue is mediated through the inhibition of cell proliferation and autophagy, and the induction of apoptosis.[2]

References

- 1. The isolation and structural elucidation of three new neolignans, piperulins [corrected] A, B, and C, as platelet activating factor receptor antagonists from Piper puberulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of (+)-lepadin F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structure elucidation of linolipins C and D, complex oxylipins from flax leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Potency of Petiolin F: Application Notes and Protocols for IC50 Value Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of Petiolin F, a natural product with potential therapeutic applications. Due to the limited publicly available data on the specific biological activities of this compound, this guide presents generalized yet comprehensive methodologies that are broadly applicable to the in vitro assessment of novel chemical entities. The protocols herein describe the widely accepted MTT and Sulforhodamine B (SRB) assays for evaluating cytotoxicity in cancer cell lines. Furthermore, a representative signaling pathway potentially modulated by flavonoids, a class of compounds to which this compound may belong, is illustrated to provide a broader context for mechanistic studies.

Introduction

The discovery and development of novel therapeutic agents are paramount in biomedical research. Natural products, such as this compound, represent a rich source of chemical diversity with the potential to yield new drugs. A critical initial step in the evaluation of any potential therapeutic compound is the determination of its potency, commonly expressed as the IC50 value. The IC50 represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function in vitro. This metric is fundamental for comparing the potency of different compounds and for guiding further preclinical development.

This document outlines two robust and widely used colorimetric assays for determining the IC50 value of a test compound against adherent cancer cell lines: the MTT assay and the SRB assay. The MTT assay measures cell viability based on the metabolic activity of mitochondrial enzymes in living cells[1][2]. In contrast, the SRB assay determines cytotoxicity by measuring the total protein content of fixed cells, offering a reliable method for assessing cell density[3][4].

Data Presentation

As no specific IC50 values for this compound have been published, the following table is presented as a template for data organization. Researchers should populate this table with their experimentally determined values. For context, representative IC50 values for the well-characterized flavonoid, Luteolin, against various cancer cell lines are included.

Table 1: Template for IC50 Values of this compound and Representative Data for Luteolin

| Cell Line | Cancer Type | This compound IC50 (µM) | Luteolin IC50 (µM)[5] |

| A549 | Lung Carcinoma | Data to be determined | ~20-50 |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | ~10-40 |

| HeLa | Cervical Adenocarcinoma | Data to be determined | ~15-30 |

| HCT116 | Colorectal Carcinoma | Data to be determined | ~25-60 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from established methodologies for determining cell viability.[1][6][7][8]

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

-

This compound (or test compound)

-

Selected cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with the same final concentration of DMSO) must be included.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-